molecular formula C17H11NO2 B10838377 (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone

Katalognummer B10838377
Molekulargewicht: 261.27 g/mol
InChI-Schlüssel: NWBGABGOSKEFQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features both a benzo[b]furan and an indole moiety. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds. The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone typically involves the construction of the benzo[b]furan and indole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the benzo[b]furan ring can be synthesized from o-hydroxyacetophenones through dehydrative cyclization . The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis (MWI) to accelerate the reaction and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Wirkmechanismus

The mechanism of action of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria, leading to cell death .

Eigenschaften

Molekularformel

C17H11NO2

Molekulargewicht

261.27 g/mol

IUPAC-Name

1-benzofuran-2-yl(1H-indol-2-yl)methanone

InChI

InChI=1S/C17H11NO2/c19-17(14-9-11-5-1-3-7-13(11)18-14)16-10-12-6-2-4-8-15(12)20-16/h1-10,18H

InChI-Schlüssel

NWBGABGOSKEFQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.